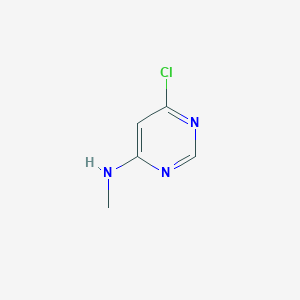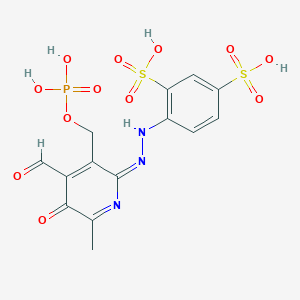
Ppads
Übersicht
Beschreibung
PPADS (pyridoxalphosphate-6-azophenyl-2’,4’-disulfonic acid) is a selective purinergic P2X antagonist . It is used in neuroscience for neurotransmission and ligand-gated ion channels .
Molecular Structure Analysis
The molecular weight of PPADS is 599.30 and its molecular formula is C14H10N3Na4O12PS2 . The cryo-EM structures of the mammalian P2X7 receptor in complex with PPADS have been determined .Physical And Chemical Properties Analysis
PPADS is a solid substance that is soluble in water up to 100 mM . Its chemical name is 4-[[4-Formyl-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-2-pyridinyl]azo]-1,3-benzenedisulfonic acid tetrasodium salt .Wissenschaftliche Forschungsanwendungen
Clinical Diagnostics
PPADS has been utilized in the development of paper-based aptasensors, which are devices that use aptamers as biorecognition elements. These aptasensors can detect a wide range of targets, including ions, small molecules, proteins, and cells, making them highly valuable in clinical diagnostics .
Environmental Analysis
The environmental analysis capabilities of PPADS-based aptasensors extend to monitoring pollutants and detecting hazardous substances in various ecosystems. This application is crucial for maintaining environmental health and safety .
Food Safety Control
In food safety control, PPADS aptasensors can detect contaminants such as pathogens, toxins, and chemicals in food products. This ensures the safety and quality of food consumed by the public .
Pharmaceutical Analysis
PPADS is instrumental in pharmaceutical analysis, where it aids in the detection of drug compounds and their metabolites. This is essential for drug development and quality control processes .
Age-Related Macular Degeneration (AMD) Treatment
PPADS has shown potential in treating AMD, a common cause of blindness among the elderly. Topical application of PPADS inhibits complement activation and choroidal neovascularization, which are key factors in the progression of AMD .
Ocular Disorders
Beyond AMD, PPADS may have implications for the treatment of other ocular disorders involving choroidal neovascularization, such as angioid streaks, choroidal rupture, and high myopia. Its ability to attenuate the progression of these conditions could lead to new therapeutic approaches .
Wirkmechanismus
Target of Action
PPADS is primarily known as an antagonist of P2 receptors . P2 receptors are a class of purinergic receptors for adenosine triphosphate (ATP) that are further divided into two families: P2X and P2Y receptors . PPADS has been found to interact with several subtypes of these receptors, including P2X1, P2X2, P2X3, P2X5, P2X7, P2Y1, and P2Y4 . These receptors play crucial roles in various physiological processes, including neurotransmission, inflammation, pain, and cancer .
Mode of Action
PPADS acts as an antagonist at P2 receptors, meaning it binds to these receptors and inhibits their activation . This interaction results in a greatly reduced rate of dissociation from liganded versus unliganded ATP-gated ion channels .
Biochemical Pathways
It is known that ppads can inhibit the hydrolytic activity of ecto-atpase . This enzyme is responsible for the hydrolysis of ATP, and its inhibition by PPADS enhances ATP potency at both P2X and P2Y receptors . This suggests that PPADS may affect cellular signaling pathways that are regulated by ATP.
Pharmacokinetics
Detailed pharmacokinetic data for PPADS is currently limited. It is known that ppads is soluble in water up to 100 mm , which suggests that it could be readily absorbed and distributed in the body. It is recommended that solutions of PPADS be prepared and used on the same day, and if necessary, stored as aliquots in tightly sealed vials at -20°C .
Result of Action
The effects of PPADS are dependent on the specific P2 receptor subtype it interacts with and the physiological context. For instance, in a model of age-related macular degeneration, topical application of PPADS was found to inhibit complement activation and choroidal neovascularization . In a model of stroke, PPADS was found to support recovery by improving functional parameters .
Action Environment
The action of PPADS can be influenced by various environmental factors. For instance, in the context of ischemic incidents, early inhibition of P2 receptors by PPADS might be favorable for the maintenance or early reconstruction of neuronal connectivity in the periinfarct area . Furthermore, the efficacy of PPADS can be influenced by the concentration of ATP in the environment, as higher ATP concentrations can compete with PPADS for binding to P2 receptors .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N3O12PS2/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFZSRRRZNXSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)COP(=O)(O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3O12PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019090 | |
| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ppads | |
CAS RN |
149017-66-3 | |
| Record name | 4-[2-[4-Formyl-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-2-pyridinyl]diazenyl]-1,3-benzenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149017-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149017663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDOXAL PHOSPHATE-6-AZOPHENYL-2',4'-DISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6K2LJ9BJK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of PPADS?
A1: PPADS acts as an antagonist at P2 purinergic receptors, a family of receptors activated by extracellular nucleotides like ATP and ADP [, , , ].
Q2: Does PPADS exhibit selectivity for specific P2 receptor subtypes?
A2: While initially considered a selective P2X purinergic receptor antagonist, research has shown that PPADS can also inhibit P2Y receptors [, , , , , ]. Its selectivity profile varies depending on the tissue and species studied.
Q3: How does PPADS interact with P2 receptors at a molecular level?
A3: PPADS binds to P2X receptors, blocking the binding site of ATP []. Studies utilizing cysteine substitutions within the human P2X1 receptor suggest that PPADS interacts with residues Lys-70, Asp-170, Lys-190, and Lys-249, overlapping with the ATP binding site [].
Q4: What are the downstream effects of PPADS-mediated P2 receptor antagonism?
A4: The downstream effects of PPADS vary depending on the specific P2 receptor subtype and tissue involved. For example, PPADS attenuates the reflex pressor response to static muscle contraction, likely by inhibiting P2X receptors on muscle afferents [, ]. In the vasculature, PPADS can inhibit both vasoconstriction mediated by P2X receptors and vasodilation mediated by P2Y receptors [, ].
Q5: What is the molecular formula and weight of PPADS?
A5: PPADS has a molecular formula of C14H11N3O13P2S2 and a molecular weight of 575.4 g/mol.
Q6: Is there information available regarding the stability of PPADS under various conditions?
A6: The provided research papers primarily focus on the pharmacological effects of PPADS and do not offer detailed information on its stability under various conditions.
Q7: How does the structure of PPADS contribute to its activity on P2 receptors?
A7: Studies using PPADS analogues with modifications to the pyridoxal phosphate group and the azophenyl ring have provided insights into its SAR [, ]. For instance, replacing the azophenyl group with a benzamido group significantly reduces its antagonistic potency at P2X receptors [].
Q8: What types of in vitro and in vivo models have been used to study the effects of PPADS?
A8: Researchers have employed various in vitro models, including isolated tissues like the vas deferens, aorta, and taenia coli from different species like rabbits, rats, and guinea pigs, to investigate the pharmacological effects of PPADS [, , , , , , , , , ]. In vivo studies have used rodent models of hypertension, liver fibrosis, and cerebral ischemia to explore the therapeutic potential of PPADS [, , , ].
Q9: What are some key findings regarding the in vivo efficacy of PPADS?
A9: In a rat model of liver fibrosis, PPADS effectively blocked the development of cirrhosis induced by carbon tetrachloride or dimethylnitrosamine, primarily by inhibiting hepatic stellate cell proliferation []. Furthermore, PPADS has shown neuroprotective effects in a rat model of focal cerebral ischemia, reducing infarct volume and improving functional recovery [].
Q10: What is known about the safety profile of PPADS?
A10: The provided research papers primarily focus on the pharmacological effects of PPADS and do not offer comprehensive information regarding its toxicity profile.
Q11: Has PPADS been used to investigate the role of ATP in cell signaling?
A11: Yes, researchers have utilized PPADS to study the role of ATP in cell signaling, particularly in the context of purinergic signaling. For example, studies have shown that PPADS can inhibit ATP-induced increases in intracellular calcium in various cell types, including brown adipocytes and supraoptic neurons [, ].
Q12: Are there alternative compounds to PPADS for studying P2 receptors?
A12: Yes, various other P2 receptor antagonists exist, each with its own selectivity profile and pharmacological properties. Some commonly used alternatives include suramin, reactive blue 2, NF023, and MRS2179. The choice of antagonist often depends on the specific research question and the P2 receptor subtypes under investigation [, , , , , , , , , , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



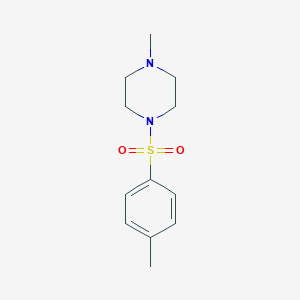
![1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B183536.png)
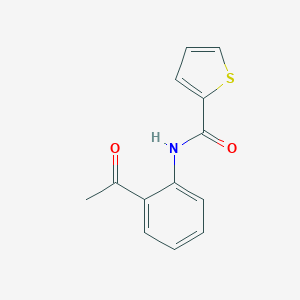

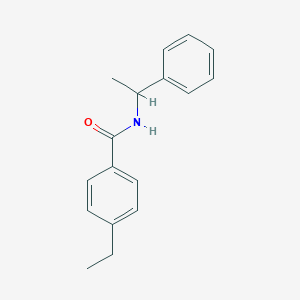
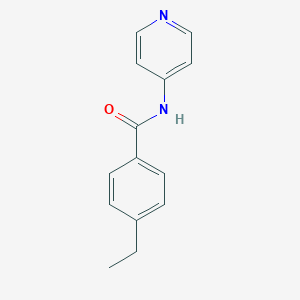
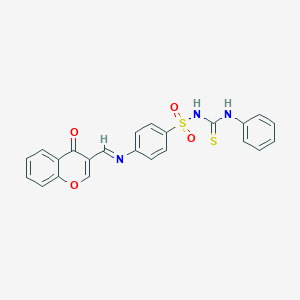
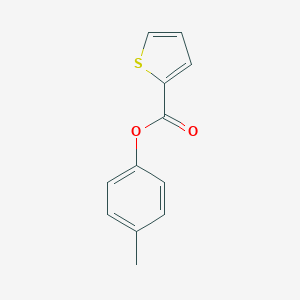

![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)

